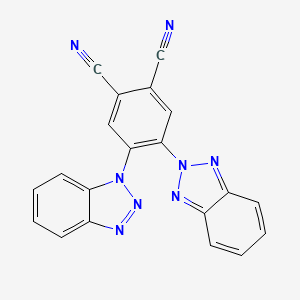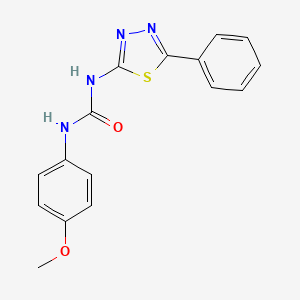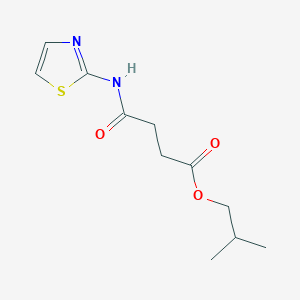![molecular formula C28H22N2O4 B11103616 6-(morpholin-4-yl)-2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11103616.png)
6-(morpholin-4-yl)-2-(4-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing specialized catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous medium or potassium tert-butoxide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antiproliferative agent in cancer research.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with molecular targets such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). By inhibiting these proteins, the compound can enhance the intracellular concentration of chemotherapeutic agents, thereby overcoming drug resistance . The compound’s structure allows it to bind to the active sites of these proteins, blocking their function and preventing the efflux of drugs from cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrolo[2,1-a]isoquinoline: Shares a similar isoquinoline scaffold and exhibits antiproliferative activity.
4-Morpholino-2-phenylquinazoline: Another morpholino derivative with potential PI3K inhibitory activity.
Uniqueness
6-MORPHOLINO-2-(4-PHENOXYPHENYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its specific substitution pattern and the presence of both morpholino and phenoxyphenyl groups. This unique structure contributes to its distinct biological activities and its ability to inhibit MDR proteins effectively .
Properties
Molecular Formula |
C28H22N2O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
6-morpholin-4-yl-2-(4-phenoxyphenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C28H22N2O4/c31-27-23-8-4-7-22-25(29-15-17-33-18-16-29)14-13-24(26(22)23)28(32)30(27)19-9-11-21(12-10-19)34-20-5-2-1-3-6-20/h1-14H,15-18H2 |
InChI Key |
ADOFWMZDUNTBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[(1-phenylethyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11103535.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11103539.png)

![2,2'-[benzene-1,3-diylbis(oxy)]bis[N-(5-bromopyridin-2-yl)acetamide]](/img/structure/B11103555.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11103566.png)
![3-Methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B11103573.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11103574.png)
![Acetamide, N-(3-bromophenyl)-2-[4-(1-tetrazolyl)phenoxy]-](/img/structure/B11103578.png)

![N-[2-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11103595.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B11103597.png)
![3-[Butyl(phosphonomethyl)amino]propanoic acid](/img/structure/B11103604.png)
![{4-(4-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-6-yl}(pyrrolidin-1-yl)methanone](/img/structure/B11103612.png)

